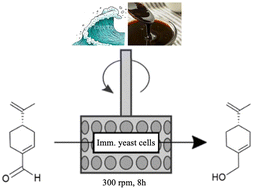Boosting the catalytic performance of a marine yeast in a SpinChem® reactor for the synthesis of perillyl alcohol†
Reaction Chemistry & Engineering Pub Date: 2023-11-01 DOI: 10.1039/D3RE00474K
Abstract
A sustainable approach for the reduction of perillaldehyde to perillyl alcohol (POH) through alginate immobilized yeast cell beads has been here developed. The process was optimized in small-scale batch reactions and then scaled up in a rotating bed reactor (SpinChem速), enhancing productivity while reducing catalyst loading thanks to better mass transfer and catalyst/substrate interaction (i.e., 90% molar conversion, 8 hours). The biocatalyst biomass was also grown on waste material (molasses) and cultivated using seawater to minimize the environmental impact. By harnessing the potential of immobilized yeast cells in a rotating reactor and utilizing eco-friendly resources, this study exemplifies a sustainable biocatalytic approach that can be extended to other natural terpenes. The incorporation of waste materials and seawater into the process showcases the commitment to increase the sustainability of chemical reactions and aligns with the principles of circular economy.


Recommended Literature
- [1] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [2] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [3] Salt modified starch: sustainable, recyclable plastics
- [4] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [5] Real-time in vivo uric acid biosensor system for biophysical monitoring of birds
- [6] Contents list
- [7] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [8] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [9] European Analytical Column 17
- [10] Metal–organic anion receptors: trans-functionalised platinum complexes†‡










